Enabling >99.5% Enantiomeric Excess for Bioactive (S)-Pheromone Validation
The acetic acid;2-methyloctan-4-ol complex is the direct analytical derivative used to achieve a documented enantiomeric excess of 99.5% for the bioactive (S)-2-methyl-4-octanol, a standard not attainable or verifiable with the racemic parent alcohol alone . The synthesis of the free alcohol (S)-2-methyl-4-octanol was validated by converting it to its acetyl derivative for chiral GC analysis, confirming the >99.5% ee. This level of stereochemical purity is essential for authentic reproduction of the male-produced aggregation pheromone, where the unnatural (R)-enantiomer is behaviorally inactive .
| Evidence Dimension | Enantiomeric Excess (ee) of the (S)-enantiomer |
|---|---|
| Target Compound Data | Enables >99.5% ee for (S)-2-methyl-4-octanol via its acetyl derivative |
| Comparator Or Baseline | Racemic 2-methyl-4-octanol (0% ee) or lower purity (S)-enantiomer |
| Quantified Difference | Achieves and validates >99.5% ee vs. 0% ee for the racemate |
| Conditions | Chiral stationary phase gas chromatography (GC) analysis of the acetyl derivative synthesized from the final product (Zarbin et al., 2004). |
Why This Matters
For procurement, selecting the acetate complex is mandatory for any R&D or production workflow that requires a definitive chiral purity certificate for the bioactive pheromone component; the free alcohol cannot provide this critical quality assurance metric.
- [1] Zarbin, P. H. G., Princival, J. L., dos Santos, A. A., & de Oliveira, A. R. M. (2004). Synthesis of (S)-(+)-2-methyl-4-octanol: male-specific compound released by sugarcane weevil Sphenophorus levis. Journal of the Brazilian Chemical Society, 15(2), 277-280. View Source
- [2] Baraldi, P. T., Zarbin, P. H. G., Vieira, P. C., & Correa, A. G. (2002). Enantioselective synthesis of (R)- and (S)-2-methyl-4-octanol, the male-produced aggregation pheromone of Curculionidae species. Tetrahedron: Asymmetry, 13(6), 621-624. View Source
